![molecular formula C15H21NO2S B12582664 Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- CAS No. 332913-57-2](/img/structure/B12582664.png)
Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- is a chemical compound with the molecular formula C15H21NO2S . This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a hydroxyphenylthioethyl substituent. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- typically involves the reaction of cyclohexanecarboxylic acid with an amine derivative. The process may include steps such as esterification, amidation, and thiolation to introduce the hydroxyphenylthioethyl group . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- include other carboxamides and thioethers with hydroxyphenyl substituents. Examples include:
- Cyclohexanecarboxamide derivatives with different substituents on the phenyl ring.
- Thioether compounds with varying alkyl or aryl groups.
Uniqueness
What sets Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
332913-57-2 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)sulfanylethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2S/c17-13-6-8-14(9-7-13)19-11-10-16-15(18)12-4-2-1-3-5-12/h6-9,12,17H,1-5,10-11H2,(H,16,18) |
InChI Key |
UVWRZAORAZFSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


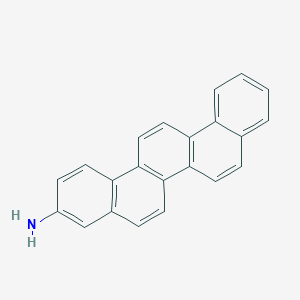
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
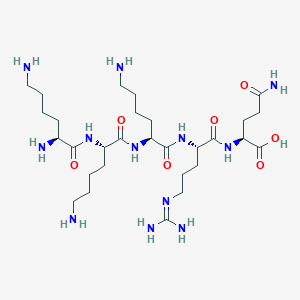
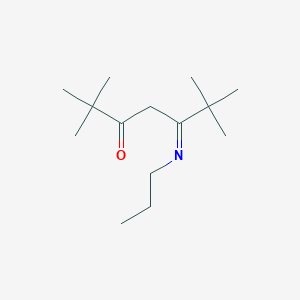

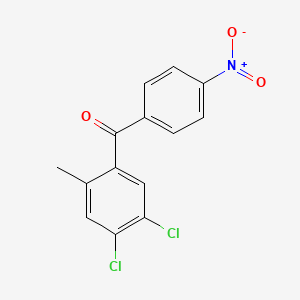
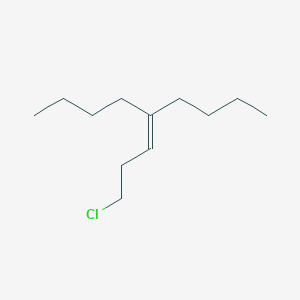

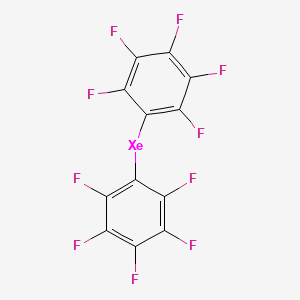
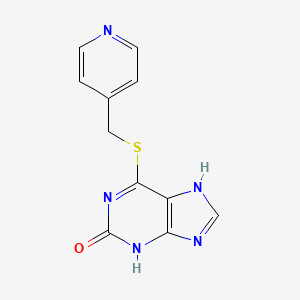
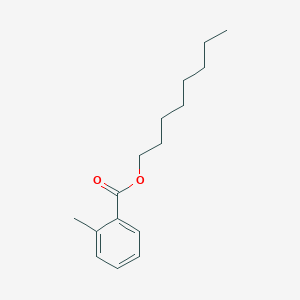
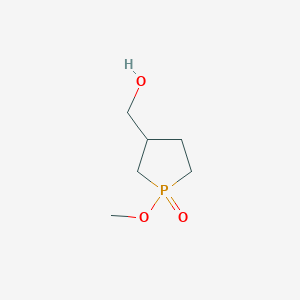

![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
